N-[[2-(dimethylamino)quinolin-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound that features a quinoline and pyridazine moiety
Properties
IUPAC Name |
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-26(2)20-13-15(16-7-3-4-8-17(16)23-20)14-22-21(28)18-9-10-19(25-24-18)27-11-5-6-12-27/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMAEDPWCWDISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(dimethylamino)quinolin-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the condensation of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
Coupling of the Quinoline and Pyridazine Moieties: The final step involves coupling the quinoline and pyridazine moieties through a suitable linker, such as a carboxamide group, using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride
Substitution: Dimethylamine, alkyl halides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Aminoquinolines
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[[2-(dimethylamino)quinolin-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with various molecular targets:
DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair.
Signal Transduction: The pyridazine moiety can interact with proteins involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug that also features a quinoline moiety.
Camptothecin: An anticancer agent that intercalates into DNA.
Quinazoline Derivatives: Compounds with similar biological activities.
Uniqueness
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its combination of a quinoline and pyridazine moiety, which allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
